molecular formula C9H8BrClO2 B14190124 2-Bromo-5-ethoxybenzoyl chloride CAS No. 857285-21-3

2-Bromo-5-ethoxybenzoyl chloride

Cat. No.: B14190124
CAS No.: 857285-21-3
M. Wt: 263.51 g/mol
InChI Key: XHBVERCSXBOROD-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxybenzoyl chloride is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxybenzoyl chloride typically involves the bromination of 5-ethoxybenzoyl chloride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form 2-bromo-5-ethoxybenzyl alcohol.

    Oxidation Reactions: It can be oxidized to form 2-bromo-5-ethoxybenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-bromo-5-ethoxybenzamide, 2-bromo-5-ethoxybenzoate esters, and 2-bromo-5-ethoxybenzyl thiol.

    Reduction Reactions: The major product is 2-bromo-5-ethoxybenzyl alcohol.

    Oxidation Reactions: The major product is 2-bromo-5-ethoxybenzoic acid.

Scientific Research Applications

2-Bromo-5-ethoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-5-ethoxybenzoyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-4-ethoxybenzoyl chloride: Similar structure but with the ethoxy group at the fourth position instead of the fifth.

Uniqueness

2-Bromo-5-ethoxybenzoyl chloride is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specialized organic molecules.

Properties

CAS No.

857285-21-3

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

2-bromo-5-ethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3

InChI Key

XHBVERCSXBOROD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)Cl

Origin of Product

United States

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